molecular formula C9H14N2OS B2756974 (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-76-4

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2756974
CAS No.: 1330755-76-4
M. Wt: 198.28
InChI Key: AYGLJMOOUFCNSZ-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.28. The purity is usually 95%.
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Scientific Research Applications

Molecular Aggregation and Solvent Effects

Studies on molecular aggregation in thiadiazole derivatives reveal that the aggregation process is significantly influenced by the solvent type. For instance, spectroscopic studies on related thiadiazole compounds in DMSO solutions exhibit distinct fluorescence emission spectra, indicating the presence of aggregation effects. These effects are notably influenced by the alkyl substituent structure on the molecule, demonstrating the role of solvent and molecular structure in aggregation processes (Matwijczuk et al., 2016).

Antiviral Activity

Thiadiazole sulfonamides, synthesized from thiadiazole derivatives, have shown potential antiviral activity. Bioassay tests on these compounds revealed specific anti-tobacco mosaic virus activity, highlighting the therapeutic potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Catalysis and Chemical Synthesis

Methanol, a common solvent for thiadiazole reactions, has been utilized as both a C1 synthon and H2 source in the N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases the versatility of methanol in catalyzing reactions involving thiadiazole compounds, offering a clean and cost-competitive method for chemical synthesis (Sarki et al., 2021).

Charge-Transfer Molecular Complexes

The formation of charge-transfer molecular complexes involving thiadiazole derivatives in methanol points to the significance of π-π interactions. These complexes have been synthesized and characterized, providing insights into the electronic interactions and properties of thiadiazole derivatives (Mahmoud et al., 1988).

Fluorescent Chemosensors

Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit turn-on fluorescent and colorimetric responses, underlining the application of thiadiazole derivatives in environmental monitoring and chemical analysis (Manna et al., 2020).

Properties

IUPAC Name

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLJMOOUFCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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